molecular formula C4H7N6S+ B14135144 Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium CAS No. 51108-42-0

Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium

Cat. No.: B14135144
CAS No.: 51108-42-0
M. Wt: 171.21 g/mol
InChI Key: GJNPZYAEAJVPSG-UHFFFAOYSA-N
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Description

Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium typically involves multicomponent reactions (MCRs). One common method involves the reaction of 1H-1,2,4-triazol-3-amine with 2-[bis(methylsulfanyl)methylidene]malononitrile in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF). The reaction mixture is refluxed with continuous stirring for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common reagents like DMF and potassium carbonate suggest that scaling up the synthesis for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazole ring under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium has several scientific research applications:

Mechanism of Action

The mechanism of action of Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is not fully understood. its antioxidant activity suggests that it may interact with free radicals, neutralizing them and preventing oxidative damage. The presence of the triazole ring and the methylsulfanyl group likely play a role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. Its combination of a methylsulfanyl group and an imino group attached to the triazole ring sets it apart from other triazole derivatives.

Properties

CAS No.

51108-42-0

Molecular Formula

C4H7N6S+

Molecular Weight

171.21 g/mol

IUPAC Name

imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium

InChI

InChI=1S/C4H7N6S/c1-10-3(7-9-5)6-4(8-10)11-2/h5H,1-2H3/q+1

InChI Key

GJNPZYAEAJVPSG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)SC)N=[N+]=N

Origin of Product

United States

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